molecular formula C7H6ClF2NO B13087534 2-Chloro-5-(difluoromethyl)-4-methoxypyridine

2-Chloro-5-(difluoromethyl)-4-methoxypyridine

Cat. No.: B13087534
M. Wt: 193.58 g/mol
InChI Key: DREINSYHUPZZEH-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, difluoromethyl, and methoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(difluoromethyl)pyridine with methanol in the presence of a base to introduce the methoxy group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and methylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-4-methoxypyridine is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(difluoromethyl)benzoic acid

Uniqueness

2-Chloro-5-(difluoromethyl)-4-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-5-2-6(8)11-3-4(5)7(9)10/h2-3,7H,1H3

InChI Key

DREINSYHUPZZEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C(F)F)Cl

Origin of Product

United States

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